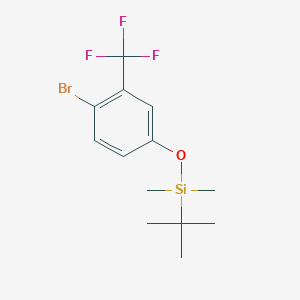
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is an organic compound that features a bromine atom, a tert-butyldimethylsilanyloxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or THF . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, the tert-butyldimethylsilanyloxy group, and the trifluoromethyl group. These functional groups can interact with various molecular targets and pathways, facilitating different chemical transformations .
Comparison with Similar Compounds
1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-(tert-butyldimethylsilanyloxy)benzene: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
1-Bromo-2-trifluoromethylbenzene:
4-(tert-Butyldimethylsilanyloxy)-2-trifluoromethylbenzene: Lacks the bromine atom, which can limit its use in certain coupling reactions
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.
Properties
Molecular Formula |
C13H18BrF3OSi |
|---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,1-5H3 |
InChI Key |
XIOACMCEOQATRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



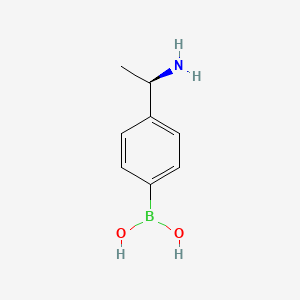
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
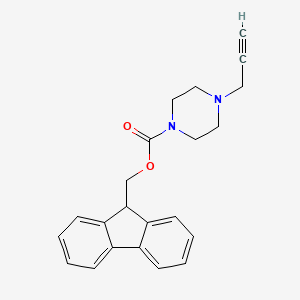
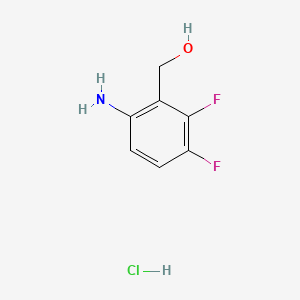
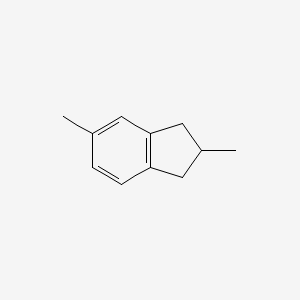
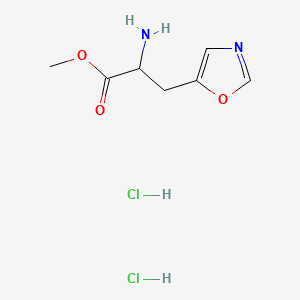
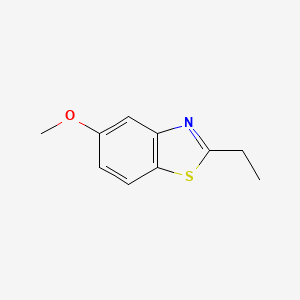
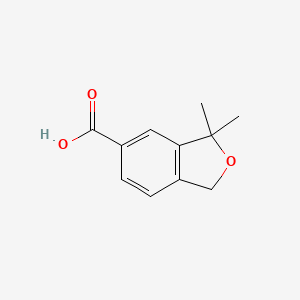
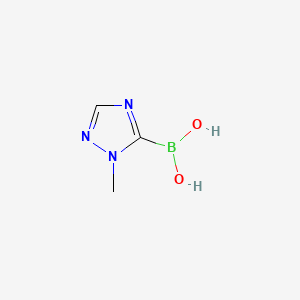
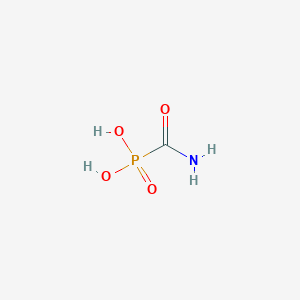
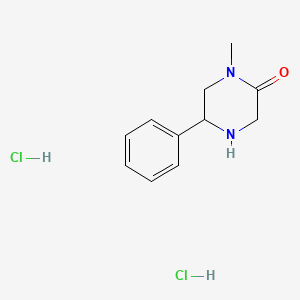
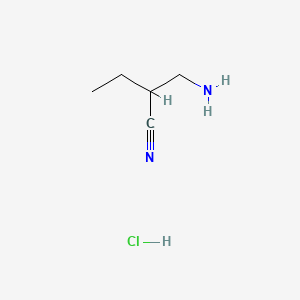
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
